[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate
Description
[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a benzoate group
Properties
CAS No. |
5925-99-5 |
|---|---|
Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(E)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C20H20N2O6/c1-12-14-5-4-6-16(15(14)8-10-18(12)26-2)21-28-20(23)13-7-9-19(27-3)17(11-13)22(24)25/h7-11H,4-6H2,1-3H3/b21-16+ |
InChI Key |
RODYZFXJOWTGBH-LTGZKZEYSA-N |
SMILES |
CC1=C(C=CC2=C1CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])OC |
Isomeric SMILES |
CC1=C(C=CC\2=C1CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the preparation of the naphthalene derivative, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the benzoate ester through a condensation reaction with 4-methoxy-3-nitrobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methoxy-3-nitrobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in scientific research and potential therapeutic uses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
